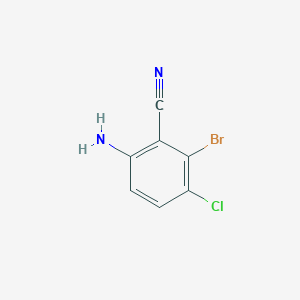

6-Amino-2-bromo-3-chlorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLQTMJDWBPFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-chlorobenzonitrile typically involves the introduction of amino, bromo, and chloro groups onto a benzonitrile core. One common method is the halogenation of 2-amino-3-chlorobenzonitrile, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 6-Amino-2-bromo-3-chlorobenzonitrile may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and halogenated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

6-Amino-2-bromo-3-chlorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of amino, bromo, and chloro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Amino-2-bromo-3-chlorobenzonitrile with four analogs based on substituent positions, molecular properties, and applications:

Key Observations:

Substituent Effects: Halogen Type and Position: Bromine and chlorine substituents increase molecular weight and steric bulk compared to fluorine. For example, 3-bromo-6-chloro-2-fluorobenzonitrile (248.45 g/mol) is heavier than 2,6-dichlorobenzonitrile (172.01 g/mol) due to bromine’s higher atomic mass . Amino Group Placement: The amino group at position 6 (as in the target compound) may enhance solubility and reactivity in nucleophilic substitution reactions compared to amino groups at position 2 (e.g., 2-amino-5-chlorobenzonitrile) .

Cost Implications :

- Brominated and fluorinated derivatives (e.g., 3-bromo-6-chloro-2-fluorobenzonitrile at $207/g) are significantly costlier than chlorinated analogs (e.g., 2,6-dichlorobenzonitrile at $2.6/g), reflecting the expense of halogenation reagents and purification challenges .

Biological Activity

6-Amino-2-bromo-3-chlorobenzonitrile (C₇H₅BrClN₂) is an organic compound that belongs to the class of halogenated benzonitriles. Its structure includes a benzene ring with an amino group, a bromine atom, and a chlorine atom, alongside a nitrile functional group. This unique combination of substituents suggests potential biological activities, particularly in medicinal chemistry.

The molecular structure of 6-amino-2-bromo-3-chlorobenzonitrile allows for various interactions with biological systems:

- Amino Group (-NH₂) : Capable of forming hydrogen bonds, enhancing interactions with biological molecules.

- Halogen Substituents (Br and Cl) : These can participate in halogen bonding, which may influence the compound's reactivity and biological effects.

These functional groups suggest that 6-amino-2-bromo-3-chlorobenzonitrile could modulate enzyme activities and receptor interactions, leading to diverse biological effects .

Biological Activities

Research indicates that compounds structurally similar to 6-amino-2-bromo-3-chlorobenzonitrile have exhibited various biological activities:

- Anticancer Properties : Similar halogenated compounds have been investigated for their potential to inhibit cancer cell proliferation. The presence of both amino and halogen groups often enhances anticancer activity through multiple mechanisms .

- Antimicrobial Activity : Compounds in this class have shown effectiveness against certain bacterial strains. The bromine and chlorine substituents may enhance the compound's ability to penetrate bacterial cell walls, thus exhibiting antibacterial properties .

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory capabilities, potentially useful in treating conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of 6-amino-2-bromo-3-chlorobenzonitrile, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-chlorobenzonitrile | Bromine and chlorine on the benzene | Lacks amino group; primarily used in organic synthesis |

| 6-Amino-2-bromo-5-chlorobenzonitrile | Additional chlorine at position 5 | May exhibit different biological activities due to substitution pattern |

| 2-Amino-4-bromo-5-chlorobenzonitrile | Different substitution pattern | Potentially different reactivity and biological activity |

The unique combination of halogen and amino functionalities in 6-amino-2-bromo-3-chlorobenzonitrile may significantly influence its reactivity and biological properties compared to these similar compounds .

Q & A

Q. What synthetic routes are recommended for preparing 6-Amino-2-bromo-3-chlorobenzonitrile?

Answer:

- Stepwise halogenation and amination : Start with a nitrile precursor (e.g., 2-bromo-3-chlorobenzonitrile) and introduce the amino group via catalytic amination (e.g., using Pd/C or Cu catalysts under ammonia gas). Monitor reaction progress via TLC or HPLC .

- Protection strategies : Protect the nitrile group during bromination/chlorination to avoid side reactions. For example, use tert-butyl protection, followed by deprotection with acidic conditions .

- Key considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

- Chromatography : HPLC with UV detection (≥95% purity threshold, C18 column, acetonitrile/water mobile phase) .

- Spectroscopy :

- Melting point : Cross-check with analogs (e.g., 4-Bromo-2-chlorobenzonitrile melts at 67–68°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

- Functional selection : Use hybrid functionals like B3LYP (exact exchange + gradient corrections) for accurate thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .

- Key calculations :

- HOMO-LUMO gaps to assess electrophilicity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine basis sets (e.g., 6-31G*) .

Table 1 : DFT Functional Performance Comparison

| Functional | Average Deviation (kcal/mol) | Best Use Case |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, kinetics |

| Gradient-corrected | >5.0 | Less accurate for small molecules |

Q. How can contradictory data on halogen substituent reactivity be resolved?

Answer:

Q. What strategies optimize regioselectivity in further functionalization?

Answer:

- Amino group protection : Use Boc or Fmoc groups to prevent undesired electrophilic attack .

- Directing groups : Introduce temporary substituents (e.g., -SO₃H) to steer cross-coupling reactions toward specific positions .

- Steric maps : Generate DFT-derived steric maps to predict accessibility of reaction sites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Answer:

- Root causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation variability.

- Resolution workflow :

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.